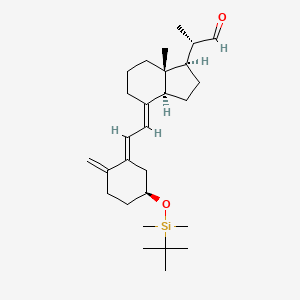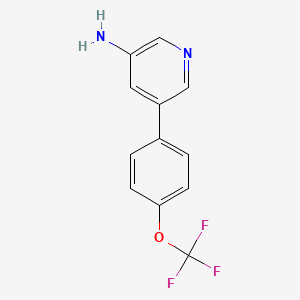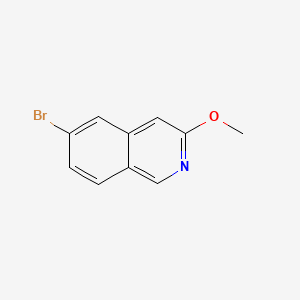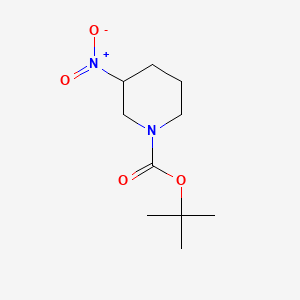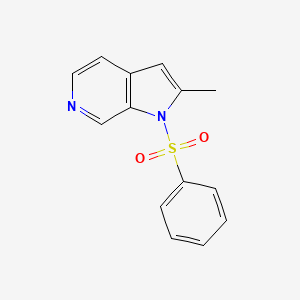
1-(Phenylsulfonyl)-2-methyl-6-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-2-methyl-6-azaindole is a heterocyclic compound that belongs to the class of azaindoles It features a phenylsulfonyl group attached to the nitrogen atom of the indole ring, with a methyl group at the 2-position
Méthodes De Préparation
The synthesis of 1-(Phenylsulfonyl)-2-methyl-6-azaindole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azaindole core, which can be achieved through various methods such as the Bartoli indole synthesis or the Gassman indole synthesis.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(Phenylsulfonyl)-2-methyl-6-azaindole undergoes various types of chemical reactions, including:
Nucleophilic Substitution:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, particularly at the 3-position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted indoles and azaindoles with various functional groups.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-2-methyl-6-azaindole has several applications in scientific research:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
1-(Phenylsulfonyl)-2-methyl-6-azaindole can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)indole: This compound lacks the methyl group and the nitrogen atom in the azaindole ring, resulting in different chemical properties and reactivity.
1-(Phenylsulfonyl)pyrrole: This compound features a pyrrole ring instead of an indole ring, leading to variations in its chemical behavior and applications.
Phenylsulfonyl-substituted alkenes:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-methylpyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-9-12-7-8-15-10-14(12)16(11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAWBKQUUQFFNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
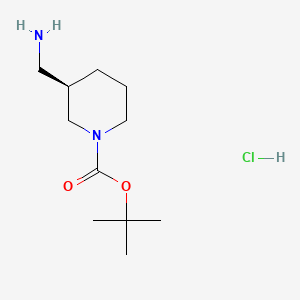
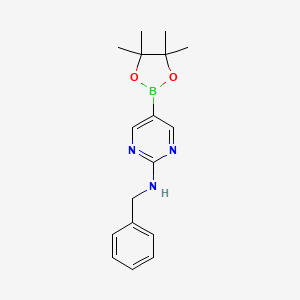
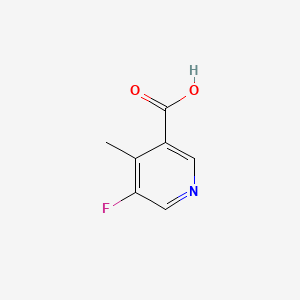

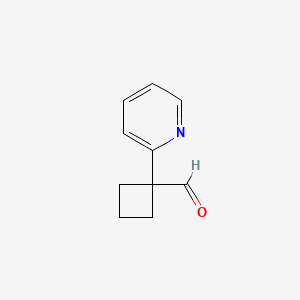

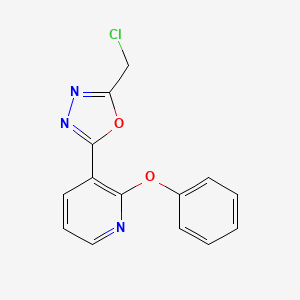
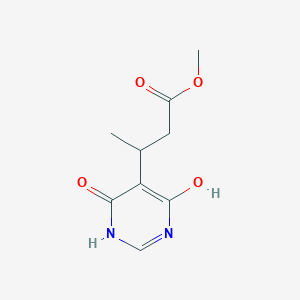
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)

